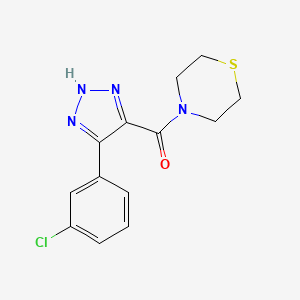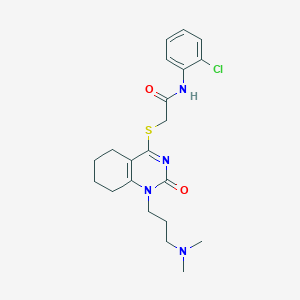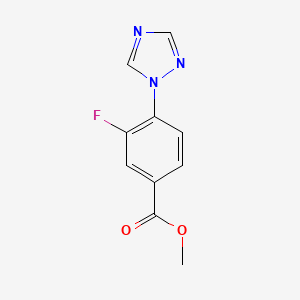
Pent-4-yne-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-yne-1-sulfonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related sulfonyl chloride compounds and their reactivity, which can provide insight into the behavior of this compound. For instance, sulfonyl chlorides are known to be reactive sulfonylating agents that can interact with various nucleophiles to form sulfonamides and sulfones .
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonyl chlorides. For example, the synthesis of 1,4-pentadienyl-3-sulfonamides involves the reaction of sulfonyl chlorides with 1,4-pentadienyl compounds under radical cyclization conditions . Similarly, the synthesis of alkatrienyl sulfoxides and sulfones involves the reaction of sulfonyl chlorides with alkynes and alkenes . These methods could potentially be adapted for the synthesis of this compound by reacting the appropriate alkyne with a sulfonyl chloride source.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pent-4-yne backbone with a sulfonyl chloride group attached to one end. The papers discuss the structures of similar compounds, such as alkatrienyl sulfoxides and sulfones, which feature multiple double and triple bonds along with sulfonyl groups . These structures are likely to influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Sulfonyl chlorides are versatile reagents in chemical synthesis. They can undergo various reactions, including radical cyclizations, as seen with 1,4-pentadienyl-3-sulfonamides . The reactivity of this compound would likely be similar, with the potential to form cyclic structures or react with nucleophiles to form sulfonamides and sulfones. The papers also describe the electrophile-induced cyclization reactions of alkatrienyl sulfoxides and sulfones, which could be relevant to the reactivity of this compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, we can infer that the compound would be reactive and potentially unstable due to the presence of the sulfonyl chloride group. The papers describe the properties of similar compounds, such as the reactivity of penicillanic acid sulfone with beta-lactamase and the use of anthraquinone-2-sulfonyl chloride as a derivatization reagent for amines . These properties suggest that this compound could be useful in various chemical transformations and analytical applications.
Scientific Research Applications
Applications in Organic Synthesis
Pent-4-yne-1-sulfonyl chloride, as a derivative of sulfonyl chlorides, has significant applications in organic synthesis. Sulfonyl chlorides are extensively utilized in the production of various products, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. They are also crucial semiproducts in the synthesis of sulfonic acid esters. The industrial and laboratory-scale production of sulfonyl chlorides involves several methods such as reactions of aliphatic hydrocarbons with sulfuryl halides, oxidative chlorination of thiols, disulfides, and sulfoxides, and reactions of sulfonic acids with phosphorous pentachloride, carbonyl chloride, thionyl chloride, chlorine, and chlorosulfonic acid. These methods have been optimized over the years to enhance yields and minimize the need for severe reaction conditions or special processing requirements (Lezina, Rubtsova & Kuchin, 2011).
Cyclization Reactions and Synthesis of Heterocyclic Compounds
Sulfonyl chlorides like this compound are integral in synthesizing various heterocyclic compounds. The electrophile-induced reactions of vinylallenyl sulfones, derivable from compounds similar to this compound, proceed through different pathways depending on the electrophiles used. These reactions are pivotal in forming heterocyclic products and have been leveraged to synthesize compounds with applications ranging from material sciences to medicinal chemistry (Christov & Ivanov, 2004).
Applications in Membrane Technology
This compound, through its derivatives, has found applications in membrane technology. For instance, sulfonated polymers, which can be derived from sulfonyl chloride compounds, are crucial in creating membranes for applications like ion exchange and water purification. These materials' properties, such as sodium chloride permeability and sorption characteristics, are essential parameters that define their efficiency and suitability for specific applications (Geise et al., 2012).
Heterocyclic Chemistry and Polymer Science
This compound is also important in the field of heterocyclic chemistry and polymer science. It plays a role in synthesizing aromatic sulfone ether polyamides with various applications in material sciences. These compounds, characterized by their enhanced solubility and thermal stability, are derived from reactions involving sulfonyl chlorides and have found significant use in advanced material manufacturing (Jadhav, Vernekar & Maldar, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in organic synthesis, suggesting that it likely interacts with various organic compounds .
Mode of Action
Pent-4-yne-1-sulfonyl chloride is involved in reactions such as chlorosulfonylation of terminal alkene and alkyne via convergent paired electrolysis . This process is mediated by a manganese catalyst, which acts as a chlorine atom-transfer catalyst as well as a redox mediator . The reaction generates analogs of chlorosulfonylated products of high regio- and stereoselectivity .
Biochemical Pathways
It is used in the synthesis of various organosulfur compounds, indicating that it may influence a range of biochemical processes .
Result of Action
Its use in the synthesis of various organosulfur compounds suggests that it can contribute to a wide range of molecular transformations .
properties
IUPAC Name |
pent-4-yne-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFAHXOSIXLIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67448-64-0 |
Source


|
| Record name | pent-4-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)



![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)


![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)
![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)